(3R,4R)-1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is a chiral substituted piperidine compound. While its direct source in nature remains unclear, piperidine is a common structural motif found in various alkaloids and medicinal chemistry compounds []. This particular derivative serves as a valuable building block in organic synthesis, particularly for constructing molecules with specific stereochemical configurations [].
The synthesis of (3R,4R)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol can be achieved through several methods, typically involving the functionalization of piperidine rings. One common approach involves starting from commercially available piperidine derivatives and introducing the hydroxymethyl group via nucleophilic substitution reactions or reduction processes.
The molecular structure of (3R,4R)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol features:
The stereochemistry at positions 3 and 4 is critical for its biological activity, with specific configurations influencing receptor binding and activity .
(3R,4R)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol can participate in various chemical reactions:
The mechanism of action for (3R,4R)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol primarily involves its interaction with neurotransmitter systems in the brain:
Key physical and chemical properties include:
(3R,4R)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol has significant scientific applications:
(3R,4R)-1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is a structurally distinctive chiral piperidine derivative characterized by two contiguous stereogenic centers (C3 and C4) in the trans (R,R) configuration, alongside hydroxymethyl and N-benzyl functional groups. This specific stereochemistry enables precise three-dimensional interactions with biological targets, making it indispensable in asymmetric synthesis [1] [3]. The molecule’s dual functionality (–OH and –CH₂OH) permits orthogonal chemical modifications: the alcohol groups can undergo etherification, esterification, or oxidation, while the benzyl group allows for selective deprotection to secondary amines, facilitating further derivatization such as reductive amination or N-acylation [2] [5]. Its piperidine core mimics naturally occurring alkaloids and bioactive motifs, directly enabling its integration into pharmacophores targeting neurological disorders, infectious diseases, and inflammatory conditions [8]. Notably, the compound serves as the chiral scaffold for synthesizing 1′-aza-C-nucleosides, where the pyrrolidine or piperidine ring replaces the traditional ribose sugar, enhancing metabolic stability while retaining binding affinity to enzymatic targets like glycosidases or kinases .
Table 1: Key Molecular Properties of (3R,4R)-1-Benzyl-4-(hydroxymethyl)piperidin-3-ol
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉NO₂ |
Molecular Weight | 221.30 g/mol |
CAS Registry Number | 1310359-05-7 |
Stereochemistry | (3R,4R)-trans isomer |
Key Functional Groups | Hydroxymethyl (–CH₂OH), secondary alcohol (–OH), tertiary amine (N-benzyl) |
The synthesis of (3R,4R)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol emerged as a critical response to the demand for stereoselective intermediates in late 20th-century drug development. Early routes to analogous piperidines relied on resolution techniques or hazardous reagents, limiting scalability. For instance, initial synthetic approaches to precursors for drugs like Tofacitinib involved expensive transition-metal catalysts (e.g., Rh/C) and aggressive reducing agents like lithium aluminum hydride (LiAlH₄), posing significant industrial safety and cost challenges [2] [9]. The identification of this specific stereoisomer accelerated in the early 2000s, driven by its structural congruence with neuropharmacological agents (e.g., paroxetine analogs) and antiviral nucleosides [8]. Patent literature from 2010–2020 reflects strategic innovation to circumvent earlier limitations, exemplified by catalytic asymmetric hydrogenations or enzymatic desymmetrizations that established the (R,R) configuration efficiently [5] [9]. Its adoption as a key intermediate for Tofacitinib (a JAK inhibitor for rheumatoid arthritis) cemented its industrial relevance, with modern routes prioritizing atom economy, benign reductants (e.g., NaBH₄), and chiral-pool starting materials to align with green chemistry principles [2] [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5